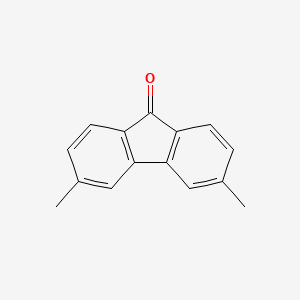
3,6-Dimethyl-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorenone structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methylation of fluorenone derivatives. For instance, 3,6-dibromo-9H-fluoren-9-one can be reduced at the carbonyl group with diazene monohydrate to obtain 3,6-dibromo-9H-fluorene, which is then methylated with methyl iodide to form 3,6-dibromo-9,9-dimethyl-9H-fluorene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product. Detailed industrial processes are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl group to other functional groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the methyl positions .
Scientific Research Applications
3,6-Dimethyl-9H-fluoren-9-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3,6-Dimethyl-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: The parent compound without methyl groups.
3,6-Dibromo-9H-fluoren-9-one: A brominated derivative.
3,6-Dimethylfluoren-9-one: A similar compound with different substitution patterns
Uniqueness
3,6-Dimethyl-9H-fluoren-9-one is unique due to the presence of methyl groups at the 3 and 6 positions, which influence its chemical reactivity and physical properties. These modifications can enhance its stability, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
41140-00-5 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3,6-dimethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
InChI Key |
WAURBCLFVFQWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















